
Aniline, N,N-dimethyl-4,4'-methylenedi-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aniline, N,N-dimethyl-4,4’-methylenedi- is a chemical compound known for its role as an intermediate in dye manufacturing and as a reagent for the determination of lead. It is also referred to as N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane or N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline . This compound is characterized by its molecular formula CH2[C6H4N(CH3)2]2 and a molecular weight of 254.37 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aniline, N,N-dimethyl-4,4’-methylenedi- can be synthesized through the reaction of aniline with formaldehyde in the presence of hydrochloric acid . This reaction proceeds in two steps: the formation of an intermediate aminal at room temperature, followed by the rearrangement of the aminal to the final product at higher temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is efficient and widely used in large-scale manufacturing processes.
Analyse Des Réactions Chimiques
Types of Reactions
Aniline, N,N-dimethyl-4,4’-methylenedi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces simpler amines.
Applications De Recherche Scientifique
Aniline, N,N-dimethyl-4,4’-methylenedi- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It has been used to check the production of hydrogen cyanide by bacteria.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Aniline, N,N-dimethyl-4,4’-methylenedi- involves its interaction with various molecular targets and pathways. It acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical processes, making it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the methylene bridge between the aromatic rings.
4,4’-Methylenedianiline: This compound has a similar methylene bridge but does not have the dimethylamino groups.
Uniqueness
Aniline, N,N-dimethyl-4,4’-methylenedi- is unique due to its specific structure, which includes both the methylene bridge and the dimethylamino groups. This combination of features makes it particularly useful in dye manufacturing and as a reagent in various chemical assays .
Propriétés
Numéro CAS |
83322-98-9 |
|---|---|
Formule moléculaire |
C15H18N2 |
Poids moléculaire |
226.32 g/mol |
Nom IUPAC |
4-[[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-17(2)15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10H,11,16H2,1-2H3 |
Clé InChI |
KEZSNCVCAQSBLU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
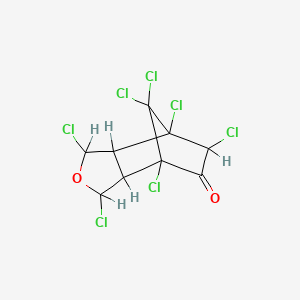
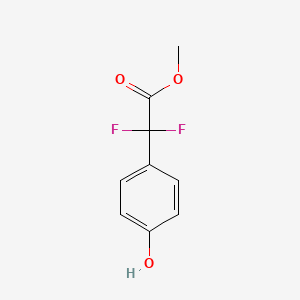
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
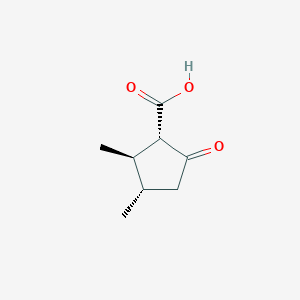
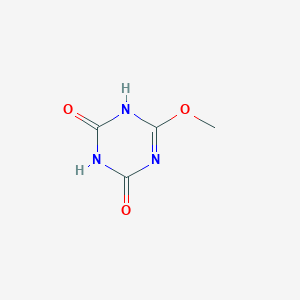

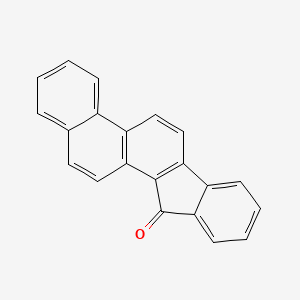
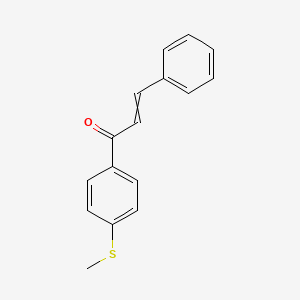
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
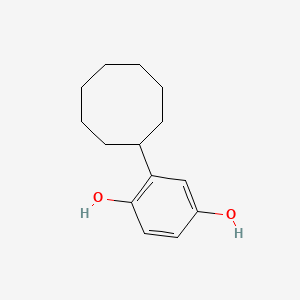
![N-(furan-2-ylmethyl)-N-[2-[4-(2-methoxyphenyl)-2-propan-2-yloxan-4-yl]ethyl]propanamide](/img/structure/B14172817.png)
